N6-(4-Hydroxybenzyl)adenosine

Beschreibung

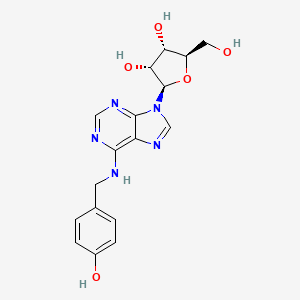

N6-(4-Hydroxybenzyl)-adenosine (NHBA) is a naturally occurring adenosine analog isolated from the rhizomes of Gastrodia elata, a medicinal herb used for over 1,500 years in Asia to treat neurological disorders such as insomnia, anxiety, and neurodegenerative diseases . Structurally, NHBA features a 4-hydroxybenzyl group substituted at the N6-position of adenosine (Figure 1). Pharmacologically, NHBA exhibits dual functionality: it activates adenosine A2A receptors (A2AR) and inhibits equilibrative nucleoside transporter 1 (ENT1), mechanisms implicated in modulating ethanol consumption and neuroprotection . Preclinical studies demonstrate its efficacy in reducing alcohol-seeking behaviors in mice at low doses (0.2 mg/kg, intraperitoneal) and enhancing proteasome activity in models of spinocerebellar ataxia type 3 (SCA3) .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIXKXYLBAZND-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440568 | |

| Record name | N6-(4-Hydroxybenzyl)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110505-75-4 | |

| Record name | N6-(4-Hydroxybenzyl)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution Using 6-Chloropurine Riboside

The most widely reported method involves the reaction of 6-chloropurine riboside with 4-hydroxybenzylamine under basic conditions. Key steps include:

- Reagent Preparation : 4-Hydroxybenzylamine hydrochloride is dissolved in a polar aprotic solvent (e.g., n-propanol).

- Alkylation : 6-Chloropurine riboside and a tertiary amine base (e.g., N,N-diisopropylethylamine) are added to facilitate nucleophilic displacement of the chlorine atom.

- Heating : The mixture is heated to 70–80°C for 8–12 hours to ensure complete substitution.

- Reactants : 3.02 g 4-hydroxybenzylamine hydrochloride, 1 g 6-chloropurine riboside, 14 mL N,N-diisopropylethylamine.

- Solvent : 70 mL n-propanol.

- Conditions : 70°C, 8 hours.

- Workup : Evaporation under reduced pressure, purification via silica gel chromatography.

Yield : While exact yields are often omitted in patents, analogous N6-alkylation reactions report yields of 60–85%.

Protected Intermediate Strategy

To enhance reaction efficiency, protecting groups (e.g., acetyl) are employed on the ribose hydroxyls. This method prevents undesired side reactions and improves solubility:

- Ribose Protection : 2,3,5-Tri-O-acetyl-β-D-ribofuranosylpurine is synthesized from adenosine.

- Chlorination : Introduction of chlorine at the C6 position using POCl₃ or PCl₅.

- Condensation : Reaction with 4-hydroxybenzylamine in anhydrous conditions.

- Deprotection : Basic hydrolysis (e.g., NaOD in D₂O) removes acetyl groups.

- Starting Material : 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

- Conditions : Sodium deuteroxide (0.3 N), deuterium gas, 24 hours.

- Deuteration Efficiency : 86.6% for N6-(o-hydroxybenzyl)adenosine-d₄.

Reductive Amination Approach

An alternative route involves reductive amination of 4-hydroxybenzaldehyde with adenosine:

- Oxime Formation : 4-Hydroxybenzaldehyde reacts with hydroxylamine hydrochloride to form the oxime.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the oxime to 4-hydroxybenzylamine.

- Coupling : The amine reacts with 6-chloropurine riboside as described in Section 1.1.

- Oxime Yield : ~90% (light yellow solid).

- Reduction Efficiency : >95% (white crystalline hydrochloride salt).

Analytical Characterization

Spectroscopic Data

NHBA is validated using:

- ¹H NMR (DMSO-d₆): δ 8.35 (s, H-8), 7.20 (d, J = 8.5 Hz, H-2'/6'), 6.70 (d, J = 8.5 Hz, H-3'/5'), 5.88 (d, J = 6.0 Hz, H-1'), 4.60–3.50 (m, ribose protons).

- ¹³C NMR : δ 156.2 (C-6), 152.1 (C-2), 149.8 (C-4), 117.5–130.2 (aromatic carbons), 86.4 (C-1').

- HRMS : [M+H]⁺ m/z 374.1462 (calculated for C₁₇H₂₀N₅O₅).

Crystallographic Validation

Single-crystal X-ray diffraction of platinum(II) complexes containing NHBA ligands confirms the N6-substitution pattern:

- Coordination Geometry : Square-planar Pt(II) center bonded to two NHBA ligands via N7.

- Bond Lengths : Pt–N7 = 2.02–2.05 Å.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity, scalable | Requires excess amine | 60–85% |

| Protected Intermediates | Prevents side reactions | Multi-step, time-consuming | 70–90% |

| Reductive Amination | Avoids pre-functionalized amines | Lower overall yield | 50–70% |

Industrial-Scale Considerations

Patents highlight adaptations for large-scale production:

- Solvent Choice : n-Propanol or ethanol preferred for cost and safety.

- Catalyst Recycling : Pd/C reused up to 5 cycles without significant activity loss.

- Purification : Column chromatography replaced with recrystallization (ethanol/water).

Applications and Derivatives

NHBA serves as a precursor for:

Analyse Chemischer Reaktionen

Table 1: Key Synthetic Steps for NHBA

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Protection | Ac₂O, pyridine | Acetylated ribose | 85% |

| Alkylation | 4-Hydroxybenzylamine, n-butanol | N6-substituted intermediate | 88% |

| Deprotection | NaOMe/MeOH | NHBA | 92% |

Deuteration and Isotopic Labeling

Deuterated analogs of NHBA are synthesized to study pharmacokinetics. Key methods include:

-

Catalytic deuteration : Reaction of 2-chloro-N6-(4-hydroxybenzyl)-adenosine with deuterium gas (D₂) in the presence of palladium/barium sulfate, achieving 86.6% deuteration at specific positions .

-

Solvent-mediated exchange : Heating NHBA in deuterium oxide (D₂O) replaces exchangeable protons (e.g., -OH, -NH) with deuterium .

Table 2: Deuteration Outcomes

| Position | Deuteration Efficiency | Stability |

|---|---|---|

| C-8 | 95% (labile in H₂O) | Replaces with H⁺ in aqueous conditions |

| Hydroxybenzyl -OH | 98% | Stable under neutral pH |

Substitution Reactions at the N6 Position

The N6-hydroxybenzyl group undergoes nucleophilic substitutions to generate derivatives. Examples include:

-

Reductive alkylation : Sodium borohydride (NaBH₄) reduces imine intermediates to secondary amines .

-

Halogenation : Chlorination at the purine C-2 position using POCl₃, enabling further functionalization .

Table 3: Substituted NHBA Derivatives

| Derivative | Substituent | Biological Activity |

|---|---|---|

| J4 | 4-Hydroxybenzyl + ENT1 inhibition | Reduces alcohol-seeking behavior |

| T1-11 | 4-Hydroxybenzyl + ribose modification | Anti-aging effects via A2AR activation |

Fragmentation Under Mass Spectrometry

NHBA undergoes N-glycosidic bond cleavage during mass spectrometry, producing characteristic fragments:

-

Loss of ribose moiety (-132 Da) generates protonated adenine derivatives.

-

Hydroxybenzyl group fragmentation yields ions at m/z 121 (C₇H₇O⁺) and 93 (C₆H₅O⁺) .

Table 4: Major Fragmentation Pathways

| Precursor Ion | Fragment Ion | Corresponding Loss |

|---|---|---|

| [M+H]⁺ 374 | m/z 242 | Ribose (-132 Da) |

| [M-H]⁻ 372 | m/z 250 | Hydroxybenzyl group |

Stability and Proton Exchange

NHBA’s stability varies with pH and temperature:

-

Aqueous stability : Labile deuterium at C-8 exchanges with protons in water (half-life: 2 hours at 25°C) .

-

Thermal degradation : Prolonged heating (>80°C) induces decomposition, forming adenine and 4-hydroxybenzaldehyde .

Key Research Findings

-

Deuterated NHBA analogs show enhanced metabolic stability, making them valuable for tracer studies .

-

Substitution at the C-2 position (e.g., Cl, F) alters receptor binding affinity, with IC₅₀ values ranging from 6.77–141 µM .

-

Fragmentation patterns aid in structural elucidation and quality control during synthesis .

This comprehensive analysis underscores NHBA’s versatility in synthetic chemistry and its potential for targeted drug design.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that NHBA possesses several notable biological activities:

- Neuroprotective Effects : NHBA has been shown to mitigate neuronal damage in ischemic conditions, suggesting its potential use in treating stroke or traumatic brain injury.

- Somnogenic Effects : Studies have demonstrated that NHBA can induce sleep in rodent models by activating GABAergic neurons in the ventrolateral preoptic area (VLPO), making it a candidate for developing new hypnotics without cardiovascular side effects .

- Alcohol Consumption Reduction : NHBA has been observed to dampen alcohol-seeking behaviors in animal models, indicating its potential application in treating alcohol use disorders .

Neuroprotective Studies

A study investigated the neuroprotective effects of NHBA in a rodent model of ischemia. Results indicated that administration of NHBA significantly reduced neuronal death and improved functional recovery post-injury. The study highlighted the compound's ability to modulate adenosine signaling pathways, which are critical during ischemic events.

Sleep-Inducing Properties

In experiments assessing sleep induction, rodents administered NHBA showed increased non-rapid eye movement (NREM) and rapid eye movement (REM) sleep durations compared to controls. The somnogenic effects were blocked by A2AR antagonists, confirming the receptor's involvement in mediating these effects .

Alcohol Consumption

Research focused on the impact of NHBA on alcohol consumption revealed that the compound reduced both voluntary drinking and seeking behaviors in mice. This finding suggests a potential therapeutic avenue for addressing alcohol dependency through modulation of adenosine receptor activity .

Wirkmechanismus

Para-topolin riboside exerts its effects through its interaction with cytokinin receptors. It binds to these receptors, triggering a signal transduction cascade that leads to various cellular responses. In plants, this includes promoting cell division and growth. In mammals, it has been shown to have neuroprotective effects by inhibiting apoptosis and promoting cell survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

NHBA belongs to the N6-substituted adenosine analog family, where structural variations at the N6-position significantly influence receptor selectivity, bioavailability, and therapeutic applications. Below is a detailed comparison with key analogs:

N6-(2-Hydroxyethyl)-Adenosine (HEA)

- Source : Isolated from Cordyceps cicadae .

- Structure : Substituted with a 2-hydroxyethyl group at N4.

- Bioactivity : Exhibits anti-tumor and immune-modulating properties. Optimized extraction yields 0.836 mg/g in fungal biomass .

- Comparison : Unlike NHBA, HEA lacks A2AR activation but shows broader applications in functional foods and immune modulation. Its aqueous solubility (extracted via water) contrasts with NHBA’s formulation in DMSO/Tween-80 .

N6-Benzyladenosine Derivatives with Halogen/Methoxy Substituents

- Examples: N6-(4-chlorobenzyl)adenosine (L4), N6-(2-methoxybenzyl)adenosine (L1) .

- Structure : Varied substituents (chloro, methoxy) at benzyl positions.

- Bioactivity: Non-toxic (IC50 > 50 µM in cancer cells) but interact with L-methionine via ligand exchange. Limited neurological activity compared to NHBA .

- Comparison : Substituent position (e.g., 2- vs. 4-) critically affects receptor binding. NHBA’s 4-hydroxy group enhances A2AR specificity, whereas chloro/methoxy groups reduce selectivity .

N6-(2-Methylbenzyl)adenosine and Other Receptor-Selective Analogs

- Examples: N6-(2-methylbenzyl)adenosine (25) and N6-(2-fluorobenzyl)adenosine (27) .

- Bioactivity: Exhibit mixed affinity for A1, A2A, and A3 adenosine receptors. For instance, compound 25 binds A1/A2A/A3 receptors non-selectively, whereas NHBA is A2AR-specific .

- Comparison : NHBA’s selectivity for A2AR and ENT1 inhibition reduces off-target effects, making it preferable for alcohol use disorder and neurodegenerative therapies .

Structural and Functional Analysis

Substituent Effects on Receptor Binding

- 4-Hydroxybenzyl Group : Critical for NHBA’s high A2AR affinity. The hydroxyl group facilitates hydrogen bonding with receptor residues, enhancing activation .

- Halogen/Methoxy Substituents: Reduce receptor specificity. For example, N6-(4-chlorobenzyl)adenosine (L4) shows negligible A2AR activity compared to NHBA .

Dual Mechanism of Action

NHBA uniquely combines A2AR activation and ENT1 inhibition, synergistically increasing extracellular adenosine levels and prolonging receptor signaling. This dual action is absent in analogs like HEA or JMF-1907, which target single pathways .

Pharmacokinetic and Pharmacodynamic Profiles

- NHBA: Low-dose efficacy (0.2 mg/kg) in sedation and alcohol use models .

- HEA : Higher aqueous solubility but less potent neuroactivity. Optimized fungal fermentation allows cost-effective production .

Biologische Aktivität

N6-(4-Hydroxybenzyl)-adenosine (HBA) is a compound derived from the traditional medicinal plant Gastrodia elata, known for its neuroprotective properties. This article explores the biological activities of HBA, highlighting its effects on platelet aggregation, neuroprotection, and potential therapeutic applications.

- Molecular Formula : C17H19N5O5

- Molecular Weight : 373.363 g/mol

- CAS Number : 110505-75-4

HBA exhibits several biological activities primarily through its interaction with various receptors and pathways:

- Inhibition of Platelet Aggregation : HBA has been shown to inhibit collagen-induced platelet aggregation, with an IC50 value ranging from 6.77 to 141 μM. This activity is believed to involve the P2Y12 receptor, a key player in platelet activation and aggregation processes .

- Neuroprotective Effects : Studies indicate that HBA possesses neuroprotective properties, potentially preventing neuronal apoptosis in conditions such as Parkinson's disease. It has been reported to bind to adenosine A2A receptors, which are implicated in neuroprotection and modulation of neurotransmitter release .

- Sedative and Hypnotic Effects : HBA has been identified as having significant sedative and hypnotic effects, making it a candidate for treating sleep disorders and related conditions .

In Vitro Studies

- Platelet Aggregation : In vitro studies demonstrated that HBA effectively inhibits platelet aggregation induced by collagen, suggesting its potential use in managing thrombotic disorders .

- Neurotoxicity Prevention : Research involving MPP+ (a neurotoxin) showed that HBA could mitigate oxidative stress and apoptosis in dopaminergic neurons, indicating its protective role against neurodegenerative diseases .

In Vivo Studies

- Alcohol Consumption Modulation : Recent studies have indicated that HBA dampens alcohol-seeking behaviors in animal models, suggesting its potential application in treating alcohol use disorders. The compound modulates adenosine levels in the brain, which may influence reward pathways associated with alcohol consumption .

Case Studies

- Parkinson's Disease : A study highlighted the role of HBA in preventing neuronal death associated with MPP+-induced toxicity. The compound's ability to enhance mitochondrial function and reduce oxidative stress was emphasized as a mechanism for its neuroprotective effects .

- Sedative Effects : Clinical observations reported that HBA administration led to improved sleep quality in rodent models of stress-induced insomnia, supporting its sedative properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O5 |

| Molecular Weight | 373.363 g/mol |

| CAS Number | 110505-75-4 |

| IC50 (Platelet Aggregation) | 6.77 - 141 μM |

| Target | P2Y12 receptor |

| Sedative Effects | Significant |

Q & A

Q. What is the proposed mechanism of action for NHBA in modulating ethanol-related behaviors?

NHBA exhibits dual functionality as an adenosine A2A receptor (A2AR) agonist and equilibrative nucleoside transporter 1 (ENT1) inhibitor. This dual action reduces ethanol consumption and preference in mice by enhancing adenosine signaling (via A2AR activation) and prolonging extracellular adenosine availability (via ENT1 inhibition). Key evidence includes reduced ethanol intake in high-consumption C57BL/6J mice at 0.1 mg/kg (i.p.) without affecting locomotion .

Q. What experimental models are used to evaluate NHBA’s effects on alcohol use disorder (AUD)?

- Two-bottle choice test : Mice are given escalating ethanol concentrations (3% → 6% → 10%) over 26 days to identify high ethanol-preferring cohorts. NHBA (0.1 mg/kg, i.p.) significantly reduces ethanol consumption and preference in these mice .

- Operant conditioning : Mice are trained to self-administer ethanol-containing rewards (e.g., 10% ethanol + 10% sucrose) under fixed-ratio (FR) or random-interval (RI) schedules. NHBA dampens ethanol-seeking behaviors in Y-maze tests post-conditioning .

Q. How is NHBA isolated and characterized for research use?

NHBA is isolated from Gastrodia elata rhizomes via solvent extraction and chromatographic purification. Structural validation uses NMR and mass spectrometry. Purity standards (>99%) are critical for reproducibility in pharmacological studies .

Q. What methods validate NHBA’s target specificity for A2AR and ENT1?

- A2AR specificity : Competitive binding assays using selective antagonists (e.g., SCH58261) confirm receptor engagement.

- ENT1 inhibition : Uptake assays with radiolabeled adenosine in ENT1-transfected cells measure NHBA’s inhibitory potency (IC50 values).

- Knockout models : ENT1-deficient mice show blunted ethanol preference, supporting NHBA’s dual-target mechanism .

Q. What neuroprotective mechanisms are associated with NHBA?

NHBA modulates oxidative stress and neurotransmitter imbalances (e.g., GABA/glutamate) in neurodegenerative models. Synergistic effects with other Gastrodia elata compounds (e.g., gastrodin) enhance neuroprotection .

Advanced Research Questions

Q. How can NHBA’s dual A2AR/ENT1 activity be exploited for therapeutic optimization?

- Dose-response profiling : Test NHBA across a range (0.03–0.3 mg/kg) to balance efficacy (ethanol reduction) and side effects (e.g., locomotor suppression at 0.3 mg/kg) .

- Combination therapies : Pair NHBA with FDA-approved AUD drugs (e.g., naltrexone) to assess additive effects via multi-target pharmacodynamics .

Q. What behavioral assays distinguish NHBA’s effects on reward valuation vs. motor function?

Q. How do pharmacokinetic properties influence NHBA’s translational potential?

Q. How to resolve contradictions in A2AR-mediated ethanol modulation across studies?

In WT mice, A2AR agonists like CGS21680 lack efficacy, but NHBA’s ENT1 inhibition may amplify adenosine signaling. Use ENT1/A2AR double-knockout models to dissect mechanistic contributions .

Q. What experimental designs address NHBA’s neuroprotective-efficacy gaps in chronic AUD models?

- Chronic intermittent ethanol exposure : Assess NHBA’s ability to reverse ethanol-induced neuroinflammation using microglial activation markers (e.g., Iba1).

- Transcriptomic profiling : RNA-seq of striatal tissue identifies NHBA-regulated pathways (e.g., cAMP/PKA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.